

5-O-Caffeoylshikimic acid and its role in plant metabolism

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Compound of Interest

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An In-depth Technical Guide to **5-O-Caffeoylshikimic Acid** in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-caffeoylshikimic acid (5-CSA), a significant phenylpropanoid intermediate, holds a pivotal position in the metabolic framework of terrestrial plants. Formed through the esterification of caffeic acid and shikimic acid, it serves as a central precursor in the biosynthesis of lignin, a critical component of the plant secondary cell wall, and various other phenolic compounds essential for growth, development, and defense. This technical guide provides a comprehensive overview of 5-CSA, detailing its biosynthesis, metabolic roles, and quantitative distribution in various plant species. Furthermore, it supplies detailed experimental protocols for the extraction, analysis, and enzymatic study of this key metabolite, aimed at facilitating further research and application in the fields of plant science, metabolic engineering, and drug development.

Introduction to 5-O-Caffeoylshikimic Acid

5-O-caffeoylshikimic acid is a natural phenolic compound classified as a hydroxycinnamic acid derivative. It is structurally a carboxylic ester formed from the condensation of the carboxyl group of trans-caffeic acid with the 5-hydroxyl group of shikimic acid[1]. As an intermediate in the phenylpropanoid pathway, 5-CSA is a key branching point in the synthesis of monolignols, the building blocks of lignin, and other specialized metabolites. Its strategic position in plant

biochemistry makes it a crucial target for studies in metabolic engineering aimed at modifying lignin content for biofuel production and improving plant resistance to biotic and abiotic stresses.

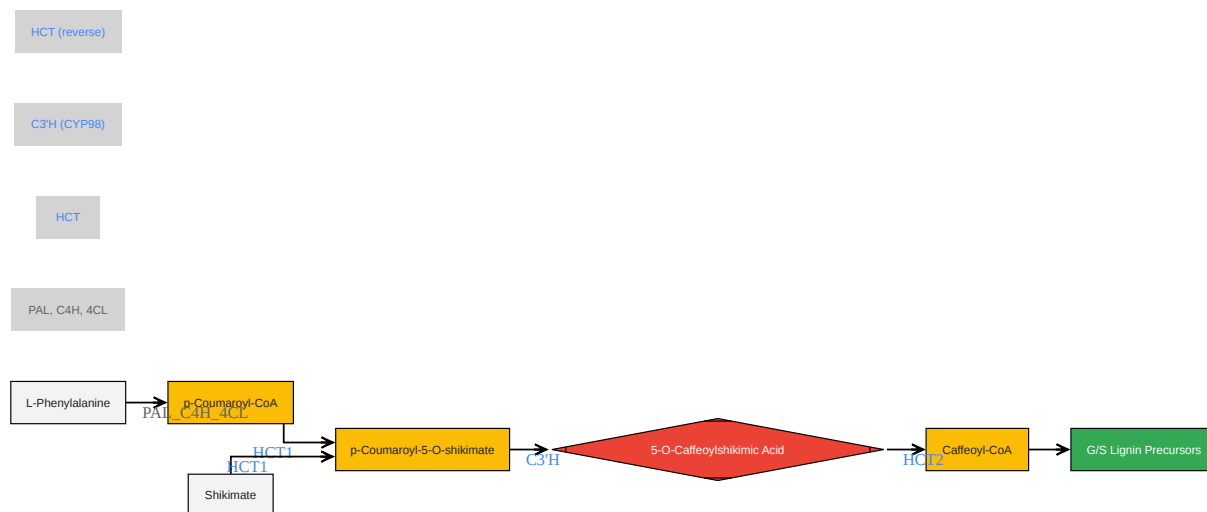
Biosynthesis of 5-O-Caffeoylshikimic Acid

The biosynthesis of 5-CSA is deeply integrated within the general phenylpropanoid pathway, originating from the amino acid phenylalanine. The core reactions are catalyzed by a series of enzymes that channel carbon from the shikimate pathway into the synthesis of hydroxycinnamates.

The key steps leading to 5-CSA are:

- **Formation of p-Coumaroyl-CoA:** Phenylalanine is converted through a series of enzymatic reactions (involving Phenylalanine Ammonia-Lyase, Cinnamate-4-Hydroxylase, and 4-Coumarate:CoA Ligase) into p-coumaroyl-CoA.
- **Esterification with Shikimate:** The enzyme Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl-5-O-shikimate[2][3].
- **Hydroxylation:** The cytochrome P450-dependent monooxygenase, p-coumaroyl-shikimate 3'-hydroxylase (C3'H), hydroxylates p-coumaroyl-5-O-shikimate at the 3' position of the aromatic ring to yield **5-O-caffeoylshikimic acid**[2].

This pathway underscores the central role of the HCT/C3'H enzyme complex in directing metabolic flux towards caffeate derivatives.



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Biosynthesis pathway of **5-O-caffeoylshikimic acid**.

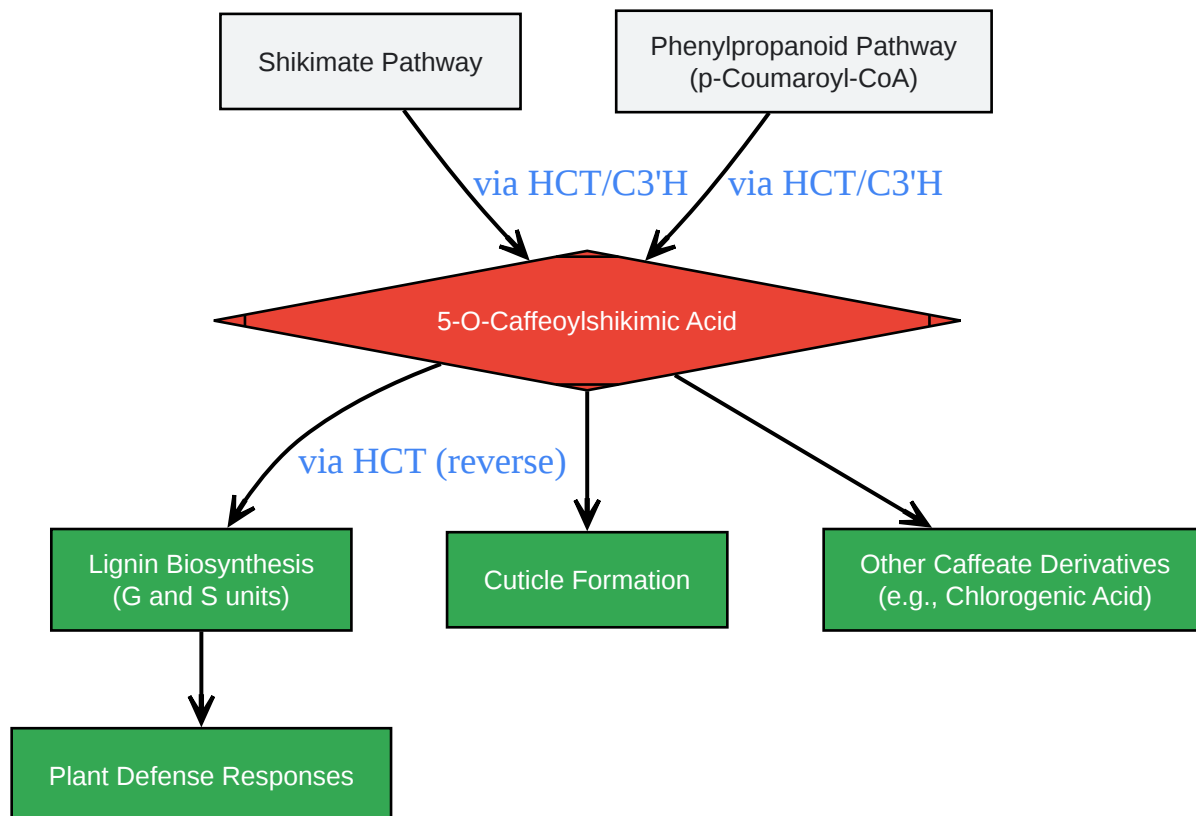
Role in Plant Metabolism

5-CSA is not an end-product but a crucial metabolic intermediate that serves several functions within the plant.

- Precursor to Lignin: 5-CSA is a key substrate for the synthesis of guaiacyl (G) and syringyl (S) lignin monomers. The enzyme HCT can catalyze the reverse reaction, converting 5-CSA back into caffeoyl-CoA, which is then further methylated, reduced, and polymerized to form

the complex lignin structure[4][5]. This process is vital for providing structural rigidity to the plant, waterproofing vascular tissues, and defending against pathogens.

- **Formation of Caffeate Derivatives:** The production of 5-CSA is a prerequisite for the synthesis of a wide array of caffeate derivatives. These compounds are involved in various physiological processes, including pigmentation, UV protection, and antioxidant activities.
- **Cuticle Formation:** Studies have shown that the enzyme HCT, and by extension the production of intermediates like 5-CSA, is necessary for the formation of an intact plant cuticle, the protective waxy layer on the epidermis[2][3].
- **Plant Defense:** The phenylpropanoid pathway is a cornerstone of plant defense. While 5-CSA itself is not typically cited as a direct defense compound, its precursors and derivatives (including lignin and other phenolics) are essential for protecting against herbivores and microbial pathogens. For instance, upon infection with the pathogen *Ralstonia solanacearum*, tobacco plants significantly increase the production of caffeic acid in their root exudates, a compound directly derived from the same pathway as 5-CSA[6][7].



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Central metabolic role of **5-O-caffeoylshikimic acid**.

Quantitative Data on 5-O-Caffeoylshikimic Acid

The concentration of 5-CSA varies significantly between plant species, tissues, and developmental stages, and is influenced by environmental conditions. While comprehensive data is limited, available studies provide valuable benchmarks.

Plant Species	Tissue/Part	Concentration	Reference(s)
Solanum somalense	Leaves	0.74% of dry weight (7400 µg/g)	[8][9]
Phoenix dactylifera (Date Palm)	Male Flowers, Fruit	Identified, not quantified	[10][11][12]
Equisetum arvense (Horsetail)	Sterile Stems	Identified, not quantified	[5][13]
Coffea arabica (Coffee)	Green Beans	Identified, not quantified	[3]

Experimental Protocols

Extraction of Phenylpropanoids (including 5-CSA)

This protocol provides a general method for extracting polar phenolic compounds from plant tissue. Optimization may be required based on the specific plant matrix.

- **Sample Preparation:** Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder using a mortar and pestle or a ball mill.
- **Solvent Extraction:**
 - Weigh approximately 100 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.
 - Add 1.5 mL of 80% (v/v) aqueous methanol.

- Vortex thoroughly to ensure complete mixing.
- Ultrasonic-Assisted Extraction: Place the tubes in an ultrasonic bath for 30 minutes at room temperature to enhance cell wall disruption and extraction efficiency.
- Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes to pellet the solid debris.
- Collection: Carefully transfer the supernatant to a new tube.
- Re-extraction (Optional but Recommended): To maximize yield, add another 1.0 mL of 80% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.
- Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Quantification by HPLC-DAD

This protocol describes a representative method for the analysis of 5-CSA using High-Performance Liquid Chromatography with a Diode Array Detector.

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - Solvent A: 0.1% (v/v) Formic Acid in deionized water.
 - Solvent B: Acetonitrile.
- Gradient Elution:
 - 0-5 min: 10% B
 - 5-40 min: Linear gradient from 10% to 50% B
 - 40-45 min: Linear gradient from 50% to 90% B

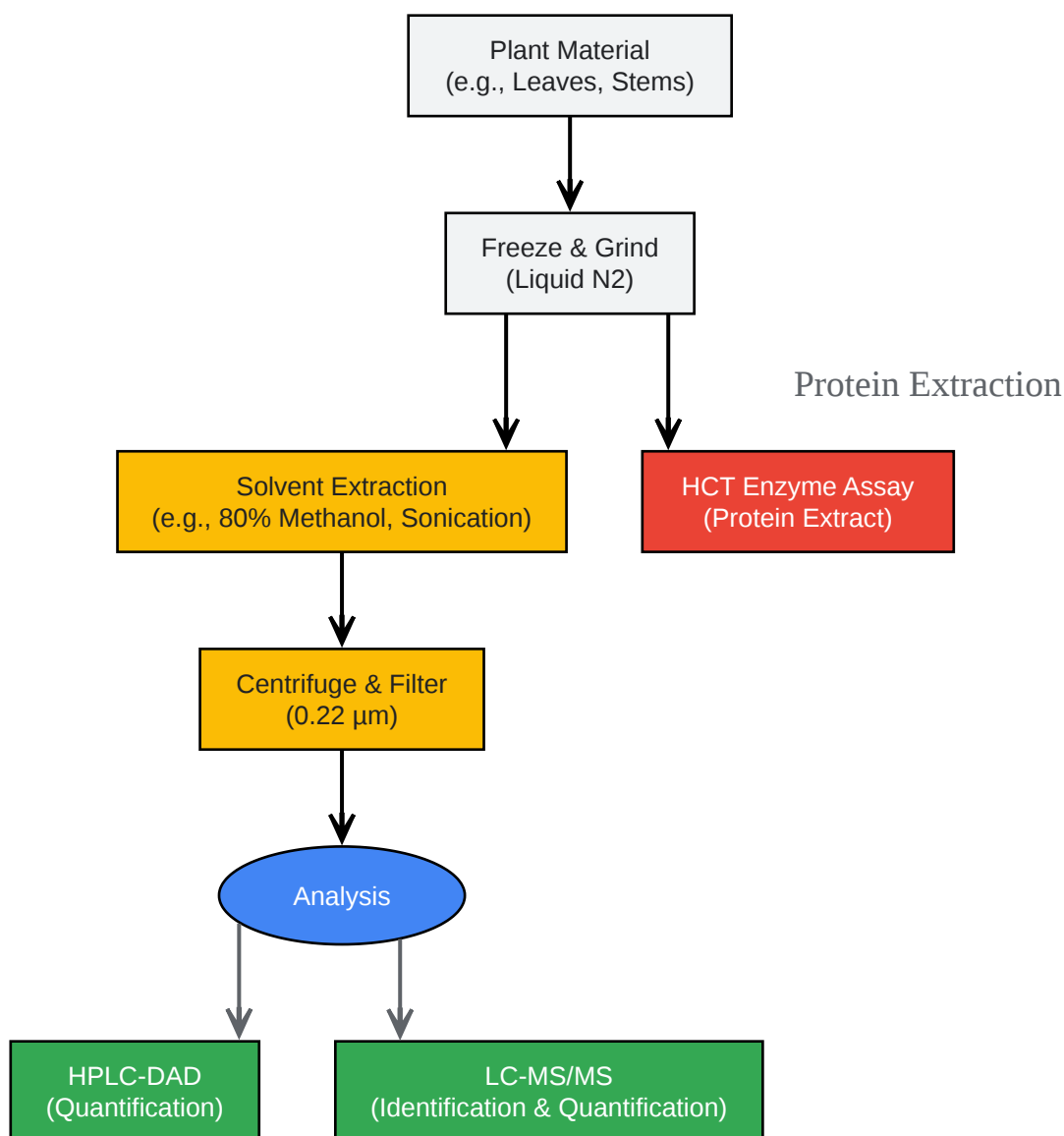
- 45-50 min: Hold at 90% B
- 50-55 min: Return to 10% B
- 55-60 min: Column re-equilibration at 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: Monitor at 325 nm, the characteristic absorbance maximum for caffeoyl derivatives.
- Quantification: Prepare a calibration curve using a pure analytical standard of **5-O-caffeoylshikimic acid** at several concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The concentration in the plant extract is determined by comparing its peak area to the standard curve.

In Vitro HCT Enzyme Activity Assay

This protocol is adapted from methods used for studying HCT in *Populus* and can be modified for other plant species[1][2][3]. It measures the forward reaction of HCT, converting p-coumaroyl-CoA and shikimate to p-coumaroyl-shikimate.

- Protein Extraction:
 - Grind ~200 mg of fresh, frozen plant tissue (e.g., developing xylem) in liquid nitrogen.
 - Homogenize the powder in 1 mL of ice-cold protein extraction buffer (100 mM Tris-HCl pH 7.5, 10 mM DTT, 15% glycerol, 1% PVPP, and 1x protease inhibitor cocktail).
 - Centrifuge at 16,000 x g for 20 minutes at 4°C.
 - Collect the supernatant containing the total soluble proteins. Determine protein concentration using a Bradford assay.

- Enzyme Reaction:
 - Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes and cooling on ice.
 - In a 1.5 mL tube, prepare a 40 μ L reaction mix containing:
 - 100 mM Tris-HCl (pH 7.0)
 - 1 mM DTT
 - 100 μ M p-coumaroyl-CoA
 - 100 μ M shikimic acid
 - Start the reaction by adding 5-10 μ g of total protein extract. For the negative control, add the same amount of boiled protein extract.
- Incubation: Incubate the reaction at 30°C for 30 minutes.
- Termination: Stop the reaction by boiling the samples for 5 minutes.
- Analysis:
 - Centrifuge the terminated reaction mix at 13,000 x g for 5 minutes.
 - Transfer the supernatant to an LC-MS vial.
 - Analyze the formation of the product, p-coumaroyl-shikimate (m/z 319 in negative ion mode), using UPLC-MS/MS as described in the literature[2]. Quantify the product against a standard curve to determine enzyme activity.



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General experimental workflow for the study of 5-CSA.

Conclusion and Future Directions

5-O-caffeoylshikimic acid is a cornerstone metabolite in the phenylpropanoid pathway, fundamentally linking primary and secondary metabolism in plants. Its role as a direct precursor to lignin monomers makes it a prime target for genetic modification in crops destined for biofuel and paper production, where altered lignin content is desirable. Furthermore, its central position in the synthesis of defense-related compounds suggests that modulating its accumulation could enhance plant resilience. For drug development professionals,

understanding the biosynthesis of 5-CSA and related phenolics can open avenues for producing high-value antioxidant and bioactive compounds through metabolic engineering of plant or microbial systems. Future research should focus on further quantifying 5-CSA across a broader range of species and in response to specific environmental triggers, elucidating the regulatory networks that control its flux, and exploring the full spectrum of its downstream metabolic products.

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